molecular formula C10H15N3O B2456961 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2198985-46-3

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2456961
CAS No.: 2198985-46-3
M. Wt: 193.25
InChI Key: CATAHGPIHANLJL-UHFFFAOYSA-N
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Description

This compound, also referred to as J147, has shown promising results in preclinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol typically involves multiple steps, starting from acyclic starting materials. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and automated systems to ensure consistent quality and efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an antitrypanosomal and antiplasmodial agent, making it a candidate for treating diseases like sleeping sickness and malaria . In medicine, its potential neuroprotective effects are being explored for treating neurodegenerative diseases. Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as inducible nitric oxide synthase, which plays a role in inflammatory responses . By modulating these pathways, the compound exerts its biological effects, including anti-inflammatory and neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other 2-aminopyrimidine derivatives, such as 2-aminopyrimidin-4(3H)-one and its derivatives . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol apart is its unique cyclobutane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and bioavailability, making it a more effective candidate for therapeutic applications.

Properties

IUPAC Name

2-[methyl-(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-6-11-10(12-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAHGPIHANLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N(C)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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